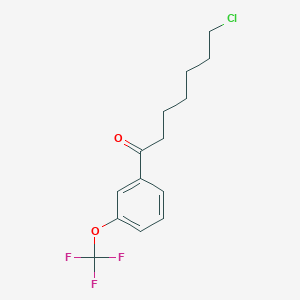

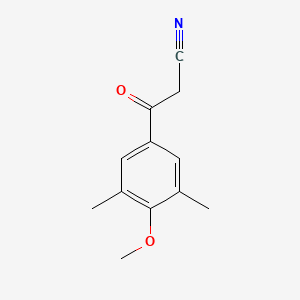

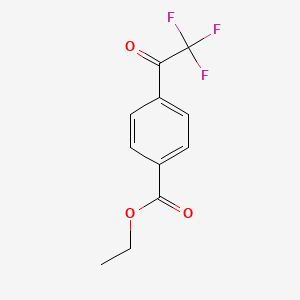

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Building Blocks for Manufacture of ACE Inhibitors

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid and related compounds, like L-Homophenylalanine (L-HPA) and N6-protected-2-oxo-6-amino-hexanoic acid (N6-protected-OAHA), are used as building blocks in the manufacture of angiotensin-converting enzyme (ACE) inhibitors. Research by Lo et al. (2009) describes the use of Escherichia coli aspartate aminotransferase for the simultaneous synthesis of L-HPA and BOC-OAHA, highlighting their potential in pharmaceutical manufacturing (Lo et al., 2009).

2. Structural Analysis in Crystallography

Vrabel et al. (2014) studied molecules closely related to 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid, such as (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid, for their crystallographic properties. These studies are crucial for understanding molecular and crystal structures, which can lead to insights into material properties and interactions (Vrabel et al., 2014).

3. Synthesis of Non-Proteinogenic Amino Acids

The synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, involves derivatives of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid. Adamczyk and Reddy (2001) have contributed to this field by synthesizing derivatives that hold importance in biochemical research and drug development (Adamczyk & Reddy, 2001).

4. Research in Liquid Crystalline Behaviour

Paterson et al. (2015) conducted a study involving derivatives of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid in the context of liquid crystals. Their research provides new insights into the behavior of hydrogen-bonded mixtures, which is valuable for materials science and the development of new technologies (Paterson et al., 2015).

5. Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides

Singh and Singh (2007) synthesized novel fluorophores derived from 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid, demonstrating their use in fluorescence studies and the labeling of nucleosides. This research contributes to molecular biology and biotechnological applications (Singh & Singh, 2007).

6. Corrosion Inhibition in Mild Steel

Gupta et al. (2016) investigated Schiff's bases derived from 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid and similar compounds as corrosion inhibitors for mild steel. This research is significant in industrial applications where corrosion prevention is crucial (Gupta et al., 2016).

7. Applications in Molecular Spintronics

Rojas-Dotti and Martínez-Lillo (2017) explored thioester-functionalised and oxime-based hexametallic manganese(III) complexes, including derivatives of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid, for their potential in molecular spintronics. This research is pivotal in the development of novel electronic devices (Rojas-Dotti & Martínez-Lillo, 2017).

properties

IUPAC Name |

6-(4-methylsulfanylphenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-17-11-8-6-10(7-9-11)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOKGPLSJAUZBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645314 |

Source

|

| Record name | 6-[4-(Methylsulfanyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid | |

CAS RN |

898765-97-4 |

Source

|

| Record name | 6-[4-(Methylsulfanyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.